molecular formula C17H12N2O3S4 B2680579 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide CAS No. 518330-17-1

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide

Cat. No.: B2680579
CAS No.: 518330-17-1
M. Wt: 420.53
InChI Key: CZMUKMGKQXFQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide is a potent, cell-permeable, and ATP-competitive inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death, including apoptosis and autophagy, and is implicated in various pathological states. This compound exhibits high selectivity for DAPK1, demonstrating significant inhibitory activity while showing minimal effects on a broad panel of other kinases. Its primary research value lies in the dissection of DAPK1's role in neuronal death pathways; for instance, it has been shown to protect neurons from death following ischemic insult in experimental stroke models . By selectively blocking DAPK1, this inhibitor has become a critical pharmacological tool for elucidating the kinase's contribution to neurodegenerative diseases, including Alzheimer's disease, where DAPK1 is known to interact with the NMDA receptor pathway to exacerbate excitotoxicity. Furthermore, research utilizing this inhibitor explores its potential in mitigating synaptic loss and cognitive deficits , providing insights into novel therapeutic strategies for CNS disorders.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S4/c20-13-8-7-11(19-26(21,22)16-6-3-9-23-16)10-15(13)25-17-18-12-4-1-2-5-14(12)24-17/h1-10,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMUKMGKQXFQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and spectral differences between the target compound and related derivatives:

Compound Name Molecular Formula Key Structural Features Spectral Data (IR/NMR) Biological Relevance Reference
N-[3-(1,3-Benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide (Target) C₁₇H₁₃N₂O₃S₄ Benzothiazole, thiophene sulfonamide, 4-hydroxyphenyl Not explicitly reported; analogous compounds show C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) in IR Presumed enzyme inhibition (based on sulfonamide class)
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide (Compound 96) C₂₀H₁₅N₂O₂S₄ Benzothiazole, dual thiophene rings, methylbenzo[b]thiophene 1H-NMR: δ 7.85–7.10 (aromatic protons), δ 2.45 (CH₃) Anthrax lethal factor inhibition (IC₅₀ ~ 0.8 µM)
N-[3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide (1A4) C₁₃H₁₀N₂O₃S₃ Thiazolone ring, thiophene sulfonamide IR: C=O (1663–1682 cm⁻¹); 1H-NMR: δ 8.10–6.80 (aromatic protons) Unknown; structural similarity suggests potential protease inhibition
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) C₂₀H₁₄F₂N₃O₂S₂ Triazole-thione core, difluorophenyl, sulfonyl group IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹); absence of C=O (1663–1682 cm⁻¹) Antimicrobial activity (reported in related studies)
N-[4-(Benzenesulfonamido)-3-(1,3-benzothiazol-2-ylsulfanyl)phenyl]benzenesulfonamide (600173-14-6) C₂₅H₁₉N₃O₄S₄ Dual benzenesulfonamide groups, benzothiazole-thiophene backbone Not reported; molecular weight 553.696 g/mol High molecular weight may limit bioavailability; potential dual-target inhibitor

Key Observations:

Structural Variations :

  • The target compound’s 4-hydroxyphenyl group distinguishes it from derivatives like Compound 96 (methylbenzo[b]thiophene) and 1A4 (thiazolone ring). The hydroxyl group may enhance hydrogen-bonding interactions in biological systems .
  • Sulfonamide Substituents : Unlike 600173-14-6 (dual benzenesulfonamides), the target uses a thiophene sulfonamide, which likely alters electronic properties and binding affinity .

Spectral Trends :

  • IR spectra of sulfonamide-thione derivatives (e.g., compounds 7–9) consistently show C=S stretching (1247–1255 cm⁻¹) and NH absorption (3278–3414 cm⁻¹), confirming tautomeric stability .
  • The absence of C=O bands in triazole-thiones (compounds 7–9) contrasts with hydrazinecarbothioamides (compounds 4–6), highlighting synthetic progression .

Biological Implications: Compound 96’s anthrax lethal factor inhibition (IC₅₀ ~ 0.8 µM) suggests that the benzothiazole-thiophene scaffold is critical for targeting metalloproteases .

Biological Activity

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a benzothiazole moiety, a thiophene ring, and a sulfonamide group. Its molecular formula is C22H20N2O3S3C_{22}H_{20}N_{2}O_{3}S_{3}, indicating the presence of multiple functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 4-hydroxycoumarin is reacted with substituted aldehydes and 2-mercapto benzothiazole in the presence of L-proline as a catalyst.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that it is effective against various Gram-positive and Gram-negative bacteria, including:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15.0
Escherichia coli12.3
Pseudomonas aeruginosa13.6
Klebsiella pneumonia16.7

These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro studies revealed an IC50 value of 885.8 µg/mL, suggesting moderate antioxidant activity which could be beneficial in preventing oxidative stress-related diseases .

Neuropharmacological Activity

This compound has been investigated for its neuropharmacological properties. It shows good binding affinity with epilepsy-related molecular targets such as GABA(A) receptors and glutamate receptors, indicating potential use in treating neurological disorders .

Study on Cyclin-dependent Kinase Inhibition

A notable study highlighted the compound's ability to inhibit cyclin-dependent kinase 5 (CDK5), which plays a crucial role in neurodegenerative diseases. The compound was found to have a moderate inhibitory effect on CDK5, with structural analysis revealing an unusual binding mode that may inform future drug design .

Anticonvulsant Evaluation

Further evaluations have assessed the anticonvulsant activity of related compounds within the same chemical class. These studies suggest that modifications to the benzothiazole and thiophene components can enhance efficacy against seizure models in rodents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : Use Lawesson’s reagent for cyclization of precursor thioamide intermediates, followed by oxidative chlorination to generate sulfonyl chloride intermediates. Subsequent coupling with thiophene derivatives can yield the target compound .
  • Characterization : Confirm intermediates via melting point (m.p.), thin-layer chromatography (Rf), and spectroscopic techniques (¹H/¹³C NMR, IR). For final compound validation, perform elemental analysis (C, H, N, S) and high-resolution mass spectrometry (HRMS) .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound, and what software is recommended for refinement?

  • Methodology :

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures).
  • Data Collection : Employ synchrotron or in-house diffractometers for high-resolution data.
  • Refinement : Use SHELXL for small-molecule refinement due to its robustness in handling twinned data and high-resolution datasets. Validate hydrogen bonding and π-π stacking interactions using Mercury or OLEX2 .

Q. What analytical techniques are critical for assessing purity and stability during storage?

  • Methodology :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via LC-MS for decomposition products .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antitumor activity of this compound, and what statistical methods address variability in cell-line responses?

  • Methodology :

  • In vitro Screening : Use the NCI-60 panel for dose-response profiling (1–100 µM). Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare activity across cell lines. Address outliers via Grubbs’ test or robust regression .
  • Mechanistic Studies : Perform flow cytometry (apoptosis assays) and Western blotting for caspase-3/9 activation .

Q. What strategies resolve contradictions in crystallographic data, such as disordered sulfonamide groups or non-planar thiazole rings?

  • Methodology :

  • Disorder Modeling : Use PART instructions in SHELXL to refine split positions. Apply restraints (e.g., SIMU, DELU) to thermal parameters.
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to assess deviations >0.05 Å in bond lengths .

Q. How can structure-activity relationships (SAR) be systematically explored for sulfonamide derivatives of this compound?

  • Methodology :

  • Analog Synthesis : Replace the benzothiazole moiety with pyrazine (e.g., 4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide) or vary substituents on the phenyl ring .
  • SAR Analysis : Correlate logP (calculated via ChemDraw) with cytotoxicity. Use CoMFA or CoMSIA for 3D-QSAR modeling .

Q. What experimental and computational approaches optimize solubility without compromising bioactivity?

  • Methodology :

  • Salt Formation : Screen with counterions (e.g., sodium, meglumine) using pH-solubility profiles.
  • Co-solvency : Test PEG-400 or cyclodextrin-based formulations.
  • Computational Prediction : Use Schrödinger’s QikProp to estimate aqueous solubility (logS) and adjust substituents (e.g., –OH, –OCH₃) .

Q. How should researchers address discrepancies in biological activity between in vitro and preliminary in vivo models?

  • Methodology :

  • Pharmacokinetics : Perform ADME studies (e.g., plasma protein binding, microsomal stability) to identify bioavailability issues.
  • Metabolite Profiling : Use LC-HRMS to detect phase I/II metabolites. Compare with inactive analogs to pinpoint metabolic hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.